N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13463877
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12-,13-/m0/s1 |
| Standard InChI Key | HHSDNXKYKBJWLN-STQMWFEESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N |
Introduction
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a complex organic compound belonging to the class of amides. It features a pyrrolidine ring, an acetamide moiety, and an isopropyl group, making it a compound of interest in medicinal chemistry due to its potential biological activities. The compound's synthesis typically involves reactions between specific amino acids and cyclic amines, as detailed in scientific literature and patents related to pharmaceutical applications.
Synthesis
The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves multiple steps, often starting with the reaction of specific amino acids and cyclic amines. The conditions for these reactions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
Biological Activity
While specific biological activities of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide have not been extensively detailed in the available literature, compounds with similar structures are often explored for their potential therapeutic effects. The presence of a pyrrolidine ring and an acetamide moiety suggests potential interactions with biological targets, which could be relevant in drug discovery.
Chemical Versatility
The versatility of pyrrolidine-based compounds in organic synthesis is well-documented. These compounds can be used to synthesize a variety of polyfunctional molecules, including β-amino acid derivatives, which are important in medicinal chemistry .
Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide | C14H27N3O2 | 269.38 g/mol |
| N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | C15H29N3O2 | 283.41 g/mol |
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